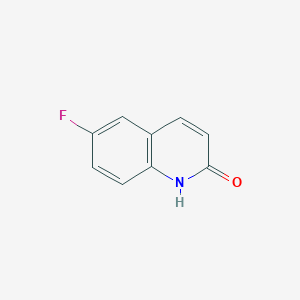

6-Fluoroquinolin-2(1H)-one

説明

6-Fluoroquinolin-2(1H)-one (C₉H₆FNO, molecular weight: 163.1 g/mol) is a fluorinated heterocyclic compound featuring a quinolin-2(1H)-one backbone substituted with a fluorine atom at the 6-position . This structural motif is significant in medicinal chemistry due to the electron-withdrawing properties of fluorine, which enhance metabolic stability and binding affinity in drug candidates . The compound has been explored for applications in imaging agents (e.g., SPECT/PET tracers for mIDH1 mutant tumors) and as a precursor in synthesizing bioactive derivatives .

特性

IUPAC Name |

6-fluoro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVMYPHDEMEFEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431438 | |

| Record name | 6-FLUOROQUINOLIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22614-75-1 | |

| Record name | 6-Fluoro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22614-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-FLUOROQUINOLIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoroquinolin-2(1H)-one can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzoyl fluoride with suitable reagents. The reaction typically requires a strong acid catalyst and elevated temperatures to facilitate the formation of the quinoline ring.

Another method involves the fluorination of quinolin-2(1H)-one using a fluorinating agent such as Selectfluor. This reaction is usually carried out in an organic solvent like acetonitrile under mild conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

化学反応の分析

Types of Reactions

6-Fluoroquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,6-dione using oxidizing agents like potassium permanganate.

Reduction: Reduction of this compound can yield 6-fluoro-2-quinolinamine using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Quinoline-2,6-dione.

Reduction: 6-Fluoro-2-quinolinamine.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学的研究の応用

Antimicrobial Activity

Overview

6-Fluoroquinolin-2(1H)-one derivatives are recognized for their broad-spectrum antimicrobial properties. The introduction of fluorine at the 6-position enhances the antibacterial spectrum, making these compounds effective against Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae.

Research Findings

Recent studies have synthesized novel hybrids of this compound with other heterocyclic systems to enhance their antimicrobial efficacy. These hybrids demonstrated promising bacteriostatic activity against various bacterial strains, particularly when activated by blue light irradiation, which increased the generation of singlet oxygen and enhanced bacterial growth inhibition .

Data Table: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-FQ1 | E. coli | 0.25 µg/mL |

| 6-FQ2 | Klebsiella pneumoniae | 0.5 µg/mL |

| 6-FQ3 | Staphylococcus aureus | 1 µg/mL |

Anticancer Properties

Mechanism of Action

The anticancer potential of this compound is attributed to its ability to inhibit key enzymes involved in cancer cell proliferation. Specifically, it acts as a dual inhibitor of AKT and NF-κB pathways, which are crucial in tumorigenesis.

Case Studies

In a study involving mouse xenograft models, compounds derived from this compound exhibited significant tumor suppression effects. Treatment with these compounds resulted in increased apoptosis in tumor cells compared to controls, indicating their potential as effective anticancer agents .

Data Table: Anticancer Efficacy of this compound Derivatives

| Compound | Cancer Type | Dose (mg/kg) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| 6-FQ4 | Melanoma | 10 | 45 |

| 6-FQ5 | Prostate Cancer | 25 | 60 |

Topoisomerase Inhibition

Importance in Antibiotic Resistance

Resistance to fluoroquinolone antibiotics is a growing concern in clinical settings. Compounds like this compound are being explored as potential topoisomerase inhibitors that can circumvent resistance mechanisms by targeting bacterial DNA gyrase and topoisomerase IV.

Research Insights

Studies have shown that derivatives of this compound can effectively inhibit the activity of DNA gyrase from E. coli, demonstrating comparable potency to established fluoroquinolones like ciprofloxacin. This suggests that modifications at specific positions on the quinolin-2(1H)-one scaffold can enhance antibacterial activity while reducing susceptibility to efflux pumps associated with antibiotic resistance .

Data Table: Topoisomerase Inhibition Potency

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 6-FQ6 | DNA Gyrase | 0.5 |

| 6-FQ7 | Topoisomerase IV | 0.8 |

作用機序

The mechanism of action of 6-Fluoroquinolin-2(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and the structure of the compound.

類似化合物との比較

Comparative Analysis with Structural Analogues

Substituent Effects: Fluorine vs. Chlorine and Other Halogens

Fluorine and chlorine substituents profoundly influence physicochemical and biological properties:

- 6-Fluoroquinolin-2(1H)-one (C₉H₆FNO): Exhibits higher metabolic stability compared to chlorine analogues due to fluorine’s smaller atomic radius and stronger C–F bond. Its molecular weight (163.1 g/mol) and logP value favor moderate lipophilicity, enhancing membrane permeability .

- Crystallographic studies reveal planar quinoline rings with intermolecular N–H⋯O hydrogen bonding, influencing solid-state packing .

- Radioiodinated Analogues (e.g., (S)-6-iodoquinolin-2(1H)-one): Iodine introduces steric bulk and radiochemical utility. Synthesis yields for iodinated derivatives (e.g., 95% for (R)-5) exceed fluorinated analogues (80% for (S)-6), likely due to iodine’s superior leaving-group ability in nucleophilic substitution .

Table 1: Key Properties of Halogenated Quinolin-2(1H)-ones

Positional Isomerism: 6-Fluoro vs. 8-Fluoro Derivatives

The position of fluorine significantly alters electronic and steric profiles:

- This compound: Fluorine at the 6-position enhances π-stacking interactions in protein binding pockets, as observed in dual AKT/NF-κB inhibitors for melanoma .

- 8-Fluoroquinolin-2(1H)-one (C₉H₆FNO, CAS 71738-83-5): Fluorination at the 8-position may disrupt planar stacking due to steric hindrance, reducing binding affinity in some targets .

Hydroxy and Trifluoromethyl Derivatives

- 6-Fluoro-3-hydroxyquinolin-2(1H)-one (C₉H₆FNO₂, MW: 179.15 g/mol): The 3-hydroxy group introduces hydrogen-bonding capacity, increasing solubility but reducing blood-brain barrier penetration. Priced at $790/g (98% purity), it is a high-value building block for antitumor agents .

- Trifluoromethyl Analogues (e.g., 6,7-difluoro-3-CF₃-quinoxalin-2(1H)-one): The CF₃ group enhances lipophilicity (logP +0.5–1.0) and resistance to oxidative metabolism. Such derivatives exhibit anti-angiogenic and antimicrobial activities .

Dihydroquinolinone Derivatives

- This derivative is a precursor for fluoroquinolone antibiotics addressing Gram-negative bacterial resistance .

生物活性

Overview

6-Fluoroquinolin-2(1H)-one is a heterocyclic compound belonging to the quinoline family, characterized by a fluorine atom at the 6th position and a keto group at the 2nd position of the quinoline ring. This unique structure enhances its chemical reactivity and biological activity, making it a subject of interest in various fields, particularly medicinal chemistry. Research has indicated its potential applications in antimicrobial and anticancer therapies among others.

The presence of the fluorine atom significantly influences the compound's properties:

- Increased Lipophilicity : The fluorine atom enhances the compound's ability to penetrate biological membranes.

- Stability : Fluorinated compounds often exhibit greater metabolic stability, which is crucial for therapeutic efficacy.

- Reactivity : The compound can undergo various chemical reactions, including oxidation and substitution, which are important for its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) that indicate its effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 0.25 |

| Staphylococcus aureus | 0.5 |

| Klebsiella pneumoniae | 1 |

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. It has been found to inhibit specific enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs) . In vitro studies have shown that derivatives of this compound can achieve IC₅₀ values less than 100 nM, indicating potent activity against cancer cell lines.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes such as DNA gyrase and topoisomerase, which are critical for bacterial DNA replication and repair .

- Cell Signaling Modulation : It may also modulate various signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Case Studies

- Antimicrobial Efficacy Study : A study focused on synthesizing new derivatives of this compound demonstrated enhanced antibacterial activity when modified with different substituents. Notably, fluorinated derivatives showed improved MIC values compared to their non-fluorinated counterparts .

- Cancer Cell Proliferation Inhibition : Another research effort evaluated the anticancer properties of this compound in human tumor xenograft models. The results indicated significant tumor growth inhibition when used in combination with other chemotherapeutic agents, suggesting a synergistic effect .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 6-Fluoroquinolin-2(1H)-one and its analogs in antimicrobial research?

Methodological Answer: The synthesis of this compound derivatives typically involves multi-step organic reactions, including cyclization, halogenation, and functional group modifications. For example:

- Cyclization : Quinolinone cores are synthesized via Gould-Jacobs or Niementowski reactions using substituted anilines and β-ketoesters under acidic conditions .

- Fluorination : Electrophilic fluorination at the 6-position is achieved using reagents like Selectfluor™ or via directed ortho-metalation strategies .

- Derivatization : Alkylation or acylation at the N1 or C3 positions is performed to introduce substituents (e.g., amides, alkyl chains) using reagents such as 2-bromoacetophenone or acyl chlorides .

Key Consideration : Optimize reaction conditions (solvent, temperature, catalyst) to minimize side products. For example, Deng et al. (2014) reported yields >80% for fluoro-substituted derivatives using anhydrous DMF as a solvent .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound derivatives?

Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:

- 1H/13C NMR : Confirm substituent positions and aromatic proton environments. For example, the N1-methyl group in derivatives shows a singlet at δ ~3.3 ppm .

- IR Spectroscopy : Detect carbonyl (C=O) stretching vibrations at ~1650–1700 cm⁻¹ .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 163.1 for the parent compound) .

- X-ray Crystallography : Resolve bond angles and packing structures. Zhang et al. (2012) used this to confirm the planar quinolinone core in related 6-chloro analogs .

Q. What standardized protocols are recommended for assessing the antimicrobial efficacy of this compound derivatives?

Methodological Answer: The twofold serial dilution technique is widely used:

Inoculum Preparation : Adjust bacterial/fungal suspensions to 0.5 McFarland standard (~1.5×10⁸ CFU/mL).

Dilution Series : Prepare derivative solutions in DMSO at concentrations from 128 μg/mL to 1 μg/mL.

Incubation : Incubate at 37°C for 18–24 hours.

MIC Determination : Identify the lowest concentration inhibiting visible growth.

Example : Compound 6a (6-fluoro-substituted amide) showed MIC values of 16 μg/mL against P. aeruginosa and 32 μg/mL against B. proteus .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) analyses inform the rational design of derivatives with improved target selectivity?

Methodological Answer: SAR studies focus on modifying:

- C6 Fluorine : Enhances electronegativity and membrane penetration. Removal reduces activity by 4–8 fold .

- N1 Substituents : Bulky groups (e.g., benzyl) improve Gram-negative activity but reduce solubility.

- C3 Amides : Electron-withdrawing groups (e.g., trifluoromethyl) increase DNA gyrase binding .

Case Study : Deng et al. (2014) found that replacing C3-H with a 4-fluorobenzamide group (compound 6a) improved MIC values by 50% compared to non-substituted analogs .

Q. What experimental approaches are effective in elucidating the mechanism of action against resistant bacterial strains?

Methodological Answer: To address resistance (e.g., fluoroquinolone-resistant E. coli):

Enzyme Inhibition Assays : Measure IC50 values against DNA gyrase/topoisomerase IV using supercoiling assays .

Efflux Pump Inhibition : Co-administer derivatives with efflux inhibitors (e.g., PAβN) to assess MIC reduction.

Mutant Analysis : Compare activity against wild-type vs. gyrA (Ser83Leu) mutant strains .

Example : Sk et al. (2020) synthesized bicyclic amine derivatives (e.g., compound 30) to bypass common resistance mutations in gyrA .

Q. How should researchers address discrepancies in bioactivity data across microbial models?

Methodological Answer: Contradictions (e.g., high activity against P. aeruginosa but low against S. aureus) require:

Strain-Specific Analysis : Check genetic variations (e.g., efflux pump expression).

Physicochemical Profiling : Compare logP, pKa, and solubility to assess membrane permeability differences.

Statistical Validation : Use ANOVA or Tukey’s HSD test to confirm significance of MIC variations .

Guideline : Replicate assays ≥3 times and report mean ± SD. Deng et al. (2014) validated their MIC data using streptomycin as a control .

Q. What safety considerations are critical during synthesis to mitigate risks from hazardous byproducts?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。